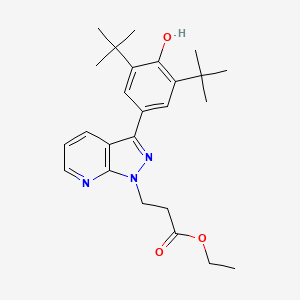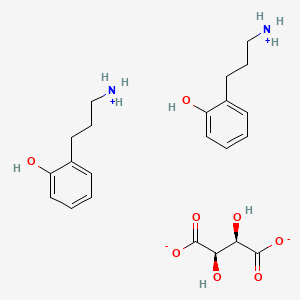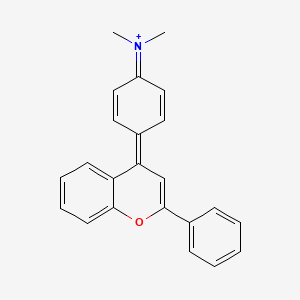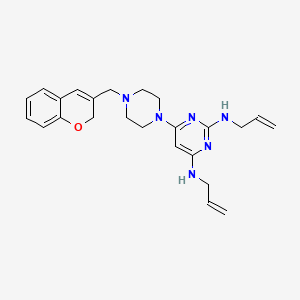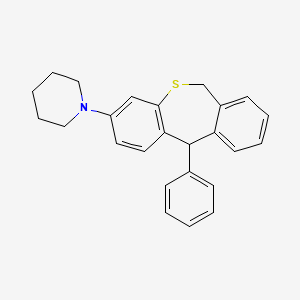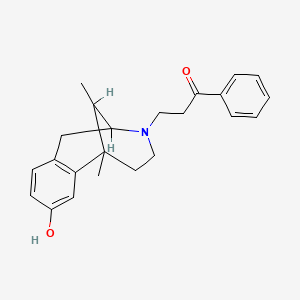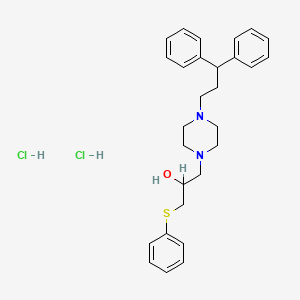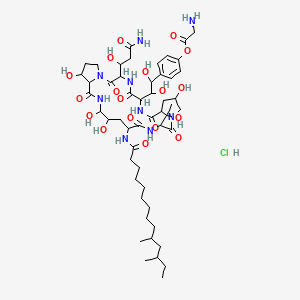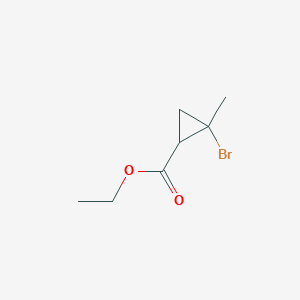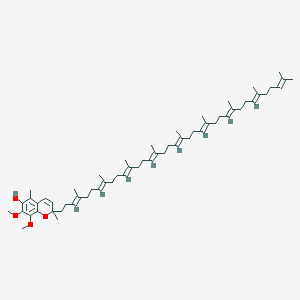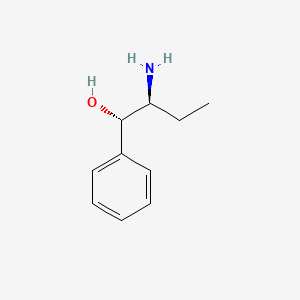![molecular formula C18H27NO3 B12787303 1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate CAS No. 92955-94-7](/img/structure/B12787303.png)
1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azabicyclo[222]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate is a complex organic compound with a unique structure that combines a bicyclic azabicyclo[222]octane core with a cyclohexyl-substituted pentynoate ester
Preparation Methods
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo[2.2.2]octane core and the subsequent esterification with 2-cyclohexyl-2-hydroxypent-3-ynoic acid. The reaction conditions often involve the use of strong bases and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxyl group, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate involves its interaction with specific molecular targets. The azabicyclo[2.2.2]octane core can interact with various receptors or enzymes, modulating their activity. The cyclohexyl-substituted pentynoate ester moiety may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate can be compared with other similar compounds, such as:
1-azabicyclo[2.2.2]octan-3-one: This compound shares the azabicyclo[2.2.2]octane core but lacks the ester moiety, making it less complex and potentially less versatile in its applications.
2-azabicyclo[3.2.1]octane: This compound has a different bicyclic structure, which may result in different chemical and biological properties.
8-azabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its combination of the azabicyclo[2.2.2]octane core with the cyclohexyl-substituted pentynoate ester, providing a versatile scaffold for various applications.
Properties
CAS No. |
92955-94-7 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C18H27NO3/c1-2-10-18(21,15-6-4-3-5-7-15)17(20)22-16-13-19-11-8-14(16)9-12-19/h14-16,21H,3-9,11-13H2,1H3 |
InChI Key |
GRQZWTJSEZLRER-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1CCCCC1)(C(=O)OC2CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


